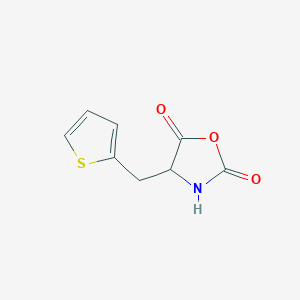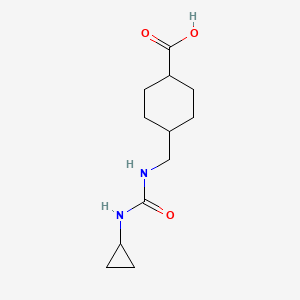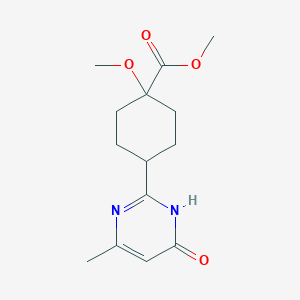
Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-metoxi-ciclohexanocarboxilato de metilo es un compuesto orgánico complejo con una estructura única que combina un anillo de pirimidina con un anillo de ciclohexano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-metoxi-ciclohexanocarboxilato de metilo generalmente implica múltiples pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación que involucra un compuesto β-dicarbonílico y una amida.
Formación del anillo de ciclohexano: El anillo de ciclohexano se introduce mediante una reacción de Diels-Alder, donde un dieno reacciona con un dienófilo.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Este método aumenta el rendimiento y la pureza al tiempo que reduce los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirimidina, donde los nucleófilos reemplazan grupos salientes como los haluros.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varias pirimidinas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En la investigación biológica, el 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-metoxi-ciclohexanocarboxilato de metilo se estudia por su potencial como inhibidor enzimático. Su capacidad de interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, este compuesto se está investigando por su posible uso en el tratamiento de diversas enfermedades. Su estructura única le permite interactuar con objetivos biológicos de una manera que otros compuestos no pueden, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en revestimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-metoxi-ciclohexanocarboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-hidroxi-6-metil-pirimidin-2-il)-ciclohexanocarboxilato de metilo
- 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-hidroxi-ciclohexanocarboxilato de metilo
- 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-etoxi-ciclohexanocarboxilato de metilo
Unicidad
El 4-(4-hidroxi-6-metil-pirimidin-2-il)-1-metoxi-ciclohexanocarboxilato de metilo destaca por su grupo metoxi en el anillo de ciclohexano. Este grupo funcional puede influir en la reactividad, la solubilidad y la interacción del compuesto con objetivos biológicos, lo que lo hace único en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |
Clave InChI |
WLQDQNXXXPUSAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




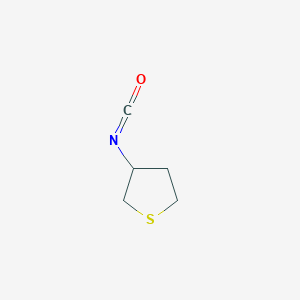
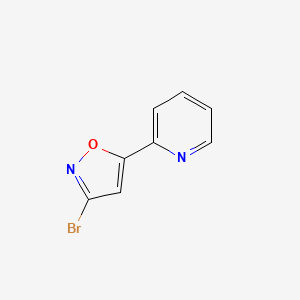
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
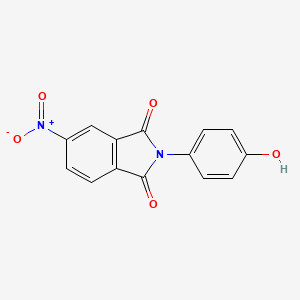
![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
